molecular formula C12H10N2O3 B5809056 N-(4-carbamoylphenyl)furan-2-carboxamide

N-(4-carbamoylphenyl)furan-2-carboxamide

Cat. No.: B5809056
M. Wt: 230.22 g/mol
InChI Key: AADUWOXWSUACLM-UHFFFAOYSA-N
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Description

General Introduction to Furan-2-carboxamide Derivatives in Medicinal Chemistry and Chemical Biology

The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Furans, as a class of aromatic heterocyclic compounds, are found in numerous natural products and serve as versatile building blocks in synthetic chemistry. When functionalized with a carboxamide group at the 2-position, the resulting derivatives gain the ability to form stable hydrogen bonds and engage in various intermolecular interactions, which is crucial for binding to biological targets such as enzymes and receptors.

Slight modifications to the substitution pattern on the furan (B31954) ring or the N-substituted moiety of the carboxamide can lead to significant changes in biological activity. This structural versatility has enabled the development of furan-2-carboxamide derivatives with a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory activities. bohrium.commdpi.commdpi.com For instance, researchers have successfully synthesized derivatives with potent activity against drug-resistant bacteria and various cancer cell lines. mdpi.commdpi.com The investigation of these compounds is an active area of research, aimed at discovering new therapeutic agents. mdpi.com

Historical and Contemporary Research Landscape of Carboxamide-Containing Compounds

The carboxamide functional group (-CONH-) is one of the most fundamental and prevalent linkages in both biochemistry and pharmaceutical sciences. It forms the backbone of peptides and proteins and is a key structural feature in a vast number of natural products and synthetic drugs. The stability of the amide bond, combined with its capacity to act as both a hydrogen bond donor and acceptor, makes it an ideal linker for connecting different pharmacophoric fragments in a drug molecule. nih.gov

Historically, the synthesis of carboxamides has been a cornerstone of organic chemistry. In contemporary drug discovery, carboxamide-containing compounds are continuously explored for their potential to treat a wide range of diseases. bohrium.com Clinically approved drugs containing this moiety span virtually all therapeutic areas. Research focuses on developing novel synthetic methods for creating carboxamides and exploring their structure-activity relationships (SAR) to optimize target affinity, selectivity, and pharmacokinetic properties. researchgate.net The introduction of a carboxamide group can enhance a molecule's drug-like properties, making it a favored functional group in the design of new chemical entities. nih.gov

Academic Significance and Identified Research Gaps for N-(4-carbamoylphenyl)furan-2-carboxamide

The specific compound, this compound, merges the furan-2-carboxamide core with a phenyl ring bearing a second carboxamide group (a carbamoyl (B1232498) group). This structure is an interesting subject for academic study as it presents multiple sites for hydrogen bonding, potentially enhancing its binding affinity to biological targets.

A significant research gap exists in the scientific literature regarding this compound. While numerous studies have explored derivatives such as N-(4-bromophenyl)furan-2-carboxamide and N-(4-aminophenyl)furan-2-carboxamide, there is a notable absence of published work detailing the direct synthesis and biological evaluation of the N-(4-carbamoylphenyl) analogue. mdpi.comnih.gov Research on related compounds often involves the use of precursors like (4-carbamoylphenyl)boronic acid in coupling reactions to create more complex molecules, which implies the chemical accessibility and potential utility of the carbamoylphenyl moiety. nih.gov However, the specific properties and biological activities of this compound itself remain uncharacterized, representing a clear opportunity for novel research.

Scope and Objectives of Academic Inquiry on this compound and its Analogues

The primary scope of academic inquiry into this compound would logically begin with the development of a robust and efficient synthetic route. A plausible approach could involve the amidation reaction between furan-2-carbonyl chloride and 4-aminobenzamide (B1265587).

Following a successful synthesis, the main objective would be a thorough biological evaluation. Based on the activities observed in its close analogues, the investigation would likely focus on several key areas:

Antimicrobial Activity: Given that N-(4-bromophenyl)furan-2-carboxamide has shown significant efficacy against drug-resistant bacterial strains, a primary objective would be to test this compound against a panel of clinically relevant pathogens. mdpi.com

Anticancer Potential: Various furan-carboxamide derivatives have demonstrated cytotoxicity against human cancer cell lines. mdpi.com Therefore, evaluating the anti-proliferative effects of the target compound would be a logical step.

Enzyme Inhibition: The structural features of the compound make it a candidate for an enzyme inhibitor. bohrium.com Screening against various enzymes, such as proteases, kinases, or cholinesterases, could uncover specific inhibitory activity. bohrium.comnih.gov

Antibiofilm Properties: As some furan-2-carboxamides have shown the ability to inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa, this would be another promising avenue of investigation. nih.gov

The data tables below summarize findings for closely related analogues, illustrating the type of data that would be relevant for this compound.

Table 1: Antibacterial Activity of N-(aryl)furan-2-carboxamide Analogues This table presents the Minimum Inhibitory Concentration (MIC) values for N-(4-bromophenyl)furan-2-carboxamide against various drug-resistant bacterial strains, providing a benchmark for potential studies. mdpi.com

CompoundBacterial StrainMIC (µg/mL)
N-(4-bromophenyl)furan-2-carboxamideA. baumannii (NDM-positive)125
N-(4-bromophenyl)furan-2-carboxamideK. pneumoniae (NDM-positive)250
N-(4-bromophenyl)furan-2-carboxamideE. cloacae (NDM-positive)250
N-(4-bromophenyl)furan-2-carboxamideS. aureus (MRSA)500

Table 2: Antibiofilm Activity of Furan-2-Carboxamide Analogues This table shows the biofilm inhibition percentage for various furan-2-carboxamide derivatives against P. aeruginosa, highlighting a key functional assay for this class of compounds. nih.gov

Compound AnalogueLinker/SubstituentBiofilm Inhibition (%) at 50 µM
Analogue 1N-Acylcarbohydrazide~58%
Analogue 2Triazole Ring~55%
Analogue 33-Aminobenzoyl~45%
Analogue 41,4-Diaminobenzene<20%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-carbamoylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-11(15)8-3-5-9(6-4-8)14-12(16)10-2-1-7-17-10/h1-7H,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADUWOXWSUACLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Studies

Established Synthetic Pathways for N-(4-carbamoylphenyl)furan-2-carboxamide

The primary method for synthesizing the this compound scaffold is through amide bond formation, a cornerstone reaction in organic and medicinal chemistry. researchgate.net This typically involves the coupling of a furan-2-carboxylic acid derivative with an aniline (B41778) derivative, specifically 4-aminobenzamide (B1265587).

A common and direct approach is the reaction between furan-2-carbonyl chloride and 4-aminobenzamide. mdpi.commdpi.com In this procedure, furan-2-carbonyl chloride, which can be prepared from furan-2-carboxylic acid, serves as an activated acylating agent. The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) (DCM), in the presence of a base like triethylamine (B128534) (Et₃N) to neutralize the hydrochloric acid byproduct. mdpi.com

Alternatively, the amide bond can be formed directly from furan-2-carboxylic acid and 4-aminobenzamide using a coupling agent. researchgate.net Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) are used to activate the carboxylic acid. nih.gov The acid is first treated with CDI in a solvent like tetrahydrofuran (B95107) (THF) to form a reactive acylimidazolide intermediate. Subsequent addition of 4-aminobenzamide leads to the formation of the desired amide product. nih.gov While effective, many traditional coupling reagents are used in stoichiometric amounts and can generate significant waste. ucl.ac.uk

Another established pathway involves a multi-step sequence where a precursor molecule is first synthesized and then elaborated. For instance, N-(4-bromophenyl)furan-2-carboxamide can be synthesized in excellent yield (94%) from furan-2-carbonyl chloride and 4-bromoaniline. mdpi.com This intermediate can then undergo further reactions, such as palladium-catalyzed cross-coupling, to introduce different functional groups at the phenyl ring position, which can then be converted to the carbamoyl (B1232498) group. mdpi.comresearchgate.net

Mechanism-Oriented Analysis of Key Synthetic Steps and Reaction Conditions

The synthesis of this compound is fundamentally based on the nucleophilic acyl substitution mechanism.

Using Acyl Chlorides: When furan-2-carbonyl chloride is the starting material, the reaction proceeds via the attack of the nucleophilic nitrogen atom of 4-aminobenzamide on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base is required to quench the HCl generated, driving the reaction to completion. mdpi.commdpi.com

Using Coupling Reagents: When a coupling agent like CDI is employed, the mechanism involves the initial activation of furan-2-carboxylic acid. The CDI reacts with the carboxylic acid to form an N-acylimidazolium species, which is highly reactive towards nucleophilic attack. The amino group of 4-aminobenzamide then attacks the activated carbonyl carbon, leading to the formation of the amide and the release of imidazole. nih.govucl.ac.uk This method avoids the generation of harsh acidic byproducts. The reaction conditions, such as temperature and solvent, are crucial; for instance, these reactions are often performed at a slightly elevated temperature (e.g., 45 °C) in THF to ensure completion. nih.gov

Strategies for Chemical Derivatization and Analogue Synthesis of the this compound Scaffold

The structural framework of this compound offers multiple sites for chemical modification to explore structure-activity relationships and develop new analogues. researchgate.netnih.gov

While less explored than other parts of the scaffold, the furan (B31954) ring can be modified to generate structural diversity. nih.gov

Substitution: Substituents can be introduced onto the furan ring prior to the amide coupling step. For example, Suzuki-Miyaura cross-coupling reactions can be used to link a substituted furan building block, such as (5-formylfuran-2-yl)boronic acid, to an aryl halide. nih.gov The resulting substituted furan derivative can then be converted to the final carboxamide.

Ring Transformation: More complex transformations include the oxidative rearrangement of furan-2-carboximidamides, which can lead to 2-acylaminofurans. rsc.org These intermediates can undergo subsequent cycloaddition reactions, fundamentally altering the core heterocyclic structure. rsc.org

The phenyl ring and the amide linkages are common targets for derivatization.

Phenyl Ring Substitution: A widely used strategy is to start with a substituted aniline. For example, N-(4-bromophenyl)furan-2-carboxamide serves as a versatile intermediate. mdpi.com The bromine atom can be replaced with a wide variety of aryl and heteroaryl groups using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. mdpi.commdpi.com This allows for the synthesis of a library of biphenyl (B1667301) analogues with diverse electronic and steric properties.

Table 1: Examples of N-(biphenyl-4-yl)furan-2-carboxamide Analogues Synthesized via Suzuki Coupling of N-(4-bromophenyl)furan-2-carboxamide. mdpi.com
Compound IDSubstituent on Second Phenyl RingYield (%)
5d4'-Methoxy79
5i4'-Methyl69
-4'-Fluoro65
-3'-Nitro51

Linker Modification: The direct amide bond to the phenyl ring can be replaced with other functional groups or "linkers." Research has explored the use of N-acylcarbohydrazides and 1,2,3-triazoles as alternative linkers to connect the furan-2-carboxamide core to a substituted phenyl ring. nih.govresearchgate.net This approach significantly alters the geometry and hydrogen-bonding capabilities of the molecules.

Diversity-Oriented Synthesis (DOS) is a powerful strategy to rapidly generate collections of structurally diverse small molecules for screening. nih.gov This approach has been successfully applied to the furan-2-carboxamide scaffold. nih.govresearchgate.netnih.gov

A typical DOS strategy involves a convergent synthetic plan. nih.gov It starts with the activation of furan-2-carboxylic acid, which is then reacted with a panel of different linkers. These linkers, which already contain a phenyl ring or are designed to be coupled to one, can be varied systematically. Examples of linkers used include 1,4-diaminobenzene, 3-aminobenzoic acid, and carbohydrazides. nih.gov In a subsequent step, a second point of diversity can be introduced by coupling various substituted benzoic acids or other reagents to the intermediate. This modular approach allows for the creation of multiple series of analogues from a common set of starting materials. nih.gov

Table 2: Examples of Analogues from a Diversity-Oriented Synthesis Approach. nih.gov
SeriesLinker TypeExample Substituent (R)Compound IDYield (%)
N-acylcarbohydrazide-CO-NH-NH-CO-4-Methoxy4c39
N-acylcarbohydrazide-CO-NH-NH-CO-4-Chloro4f40
Diamide-CO-NH-Ph-NH-CO-4-Methyl5b69
Diamide-CO-NH-Ph-NH-CO-4-Fluoro5f56

Considerations for Sustainable and Green Synthetic Approaches

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for the synthesis of this compound and related amides. ucl.ac.ukresearchgate.net

Catalytic Methods: A key focus is replacing stoichiometric coupling reagents with catalytic alternatives. sigmaaldrich.com Boron-based catalysts, for example, can facilitate the direct amidation of carboxylic acids and amines under mild conditions. sigmaaldrich.com Transition-metal catalysts have also been developed for amide synthesis from esters or alcohols and amines, which are often more atom-economical processes. bohrium.com

Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have emerged as powerful biocatalysts for amide bond formation. nih.gov These enzymatic methods can proceed under mild conditions, often in greener solvents, and can provide high yields and purity without the need for extensive purification. nih.gov

Solvent Choice: Traditional amide synthesis often uses hazardous solvents like DMF and dichloromethane. ucl.ac.uk A green approach involves substituting these with more benign alternatives such as cyclopentyl methyl ether or even performing reactions in water using micellar technology. nih.govnih.gov

Process Intensification: The development of one-pot, multi-step syntheses is another green strategy. nih.gov By combining several reaction steps into a single operation without isolating intermediates, waste from workup and purification procedures is significantly reduced. For example, a carboxylic acid can be converted in one pot to a thioester intermediate, which then reacts with an amine to form the final amide. nih.gov

Advanced Structural Elucidation and Conformational Analysis

Application of Advanced Spectroscopic Techniques for Structural Confirmation (e.g., detailed NMR, HRMS, IR interpretation beyond basic identification)

The definitive structure of N-(4-carbamoylphenyl)furan-2-carboxamide is established through a combination of advanced spectroscopic methods. High-Resolution Mass Spectrometry (HRMS) would confirm its elemental composition, while detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would elucidate the specific arrangement of atoms and functional groups.

High-Resolution Mass Spectrometry (HRMS): For this compound (C₁₂H₁₀N₂O₃), HRMS is critical for confirming the molecular formula. The technique provides a highly accurate mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, allowing for differentiation from other compounds with the same nominal mass. The expected calculated m/z for [C₁₂H₁₁N₂O₃]⁺ would be compared against the experimentally observed value, with a minimal mass error (typically in parts per million, ppm) confirming the elemental composition. For related furan-2-carboxamide derivatives, HRMS has been used to confirm calculated masses with high precision, lending confidence to this method for structural validation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: In a typical solvent like DMSO-d₆, the spectrum would show distinct signals for the amide protons (NH), which are expected to appear as singlets at a downfield chemical shift (δ > 10 ppm) due to the deshielding effect of the adjacent carbonyl groups. The protons on the furan (B31954) ring would exhibit characteristic coupling patterns (doublets and doublets of doublets) in the aromatic region (δ 6.5-8.0 ppm). The four protons on the central phenyl ring would likely appear as two distinct sets of doublets (an AA'BB' system), reflecting their symmetric substitution. The two protons of the terminal carbamoyl (B1232498) group (-CONH₂) would also present as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the amide and carbamoyl groups in the most deshielded region (δ > 155 ppm). The carbons of the furan and phenyl rings would appear in the aromatic region (δ 110-150 ppm). Advanced 2D NMR techniques like HSQC and HMBC would be instrumental in unambiguously assigning each proton signal to its corresponding carbon atom, confirming the connectivity of the furan ring, the central phenyl ring, and the carboxamide linkages.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

N-H Stretching: Strong absorption bands between 3100 and 3400 cm⁻¹ would indicate the N-H stretching vibrations of the two amide groups. The presence of multiple peaks in this region can suggest both inter- and intramolecular hydrogen bonding.

C=O Stretching: The carbonyl (C=O) stretching vibrations of the two amide functionalities would result in strong, distinct absorption bands typically found between 1640 and 1680 cm⁻¹. The exact position can be influenced by hydrogen bonding and the electronic nature of the adjacent rings.

Other Vibrations: Characteristic bands for C-N stretching, aromatic C=C stretching, and C-O-C stretching of the furan ring would also be present, providing a complete vibrational fingerprint of the molecule. For example, in similar furan-2-carboxamides, C=O stretching is observed around 1640-1660 cm⁻¹. nih.govresearchgate.net

Spectroscopic Data for a Representative Furan-2-Carboxamide Derivative (N-(4-(4-methylbenzamido)phenyl)furan-2-carboxamide) nih.gov
Technique Observed Data
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 10.17 (s, 1H), 10.15 (s, 1H), 7.92 (dd, 1H), 7.88–7.86 (m, 2H), 7.75–7.69 (m, 4H), 7.33–7.31 (m, 3H), 6.69 (dd, 1H), 2.38 (s, 3H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 165.2, 156.1, 147.6, 145.7, 141.6, 135.2, 134.2, 132.1, 129.0, 127.7, 120.7, 114.6, 112.2, 21.0
HRMS (m/z) [M+H]⁺ Calcd for C₁₉H₁₇N₂O₃: 321.12392; Found: 321.12412
IR (ATR, cm⁻¹) 3309, 3146, 1642, 1564, 1516, 1315, 853, 752

Crystallographic Analysis and Solid-State Structural Characterization of this compound and its Complexes

While specific single-crystal X-ray diffraction data for this compound is not publicly available, analysis of closely related structures, such as N-(phenylcarbamothioyl) furan-2-carboxamide and N-(2-nitrophenyl)furan-2-carboxamide, provides significant insight into its likely solid-state conformation.

Crystallographic analysis would reveal precise bond lengths, bond angles, and torsion angles. It is expected that the central amide linkage would adopt a trans conformation, which is generally more stable. The planarity of the molecule would be of key interest. In the crystal structure of N-(2-nitrophenyl)furan-2-carboxamide, the furan and phenyl rings are rotated relative to the central amide plane, with a dihedral angle of 9.71° between the two rings. A similar non-planar conformation would be anticipated for this compound to minimize steric hindrance. The crystal packing would likely be dominated by an extensive network of intermolecular hydrogen bonds involving the amide and carbamoyl protons as donors and the carbonyl oxygens as acceptors.

Crystallographic Data for a Related Structure: N-(phenylcarbamothioyl) furan-2-carboxamide
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 4.7662 Å, b = 20.983 Å, c = 11.781 Å, β = 92.80°
Dihedral Angle (Furan/Phenyl) 3.7°

Conformational Preferences and Rotational Isomerism Studies of the this compound Backbone

The conformational flexibility of this compound is primarily determined by rotation around the single bonds connecting the aromatic rings to the central amide group. The two key rotational barriers are associated with the C(furan)-C(carbonyl) bond and the N-C(phenyl) bond.

Studies on related aroyl derivatives of furan show that two main planar conformers are possible, described as O,O-cis and O,O-trans, referring to the relative orientation of the furan oxygen and the carbonyl oxygen. For 2-benzoyl furans, the less polar O,O-trans conformation is generally more stable. It is highly probable that this compound also prefers this O,O-trans arrangement.

Analysis of Intra- and Intermolecular Interactions in this compound Structures

The structure and stability of this compound in the solid state are heavily influenced by a network of non-covalent interactions.

Intramolecular Interactions: A potential, albeit weak, intramolecular hydrogen bond could exist between the amide proton (N-H) and the oxygen atom of the furan ring. Such interactions have been noted in computational studies of other furan-based polyamides and can compete with intermolecular hydrogen bonding. This interaction would favor a more planar arrangement between the furan ring and the amide linker.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., DFT analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like N-(4-carbamoylphenyl)furan-2-carboxamide. These methods provide detailed information on the distribution of electrons and the energies of molecular orbitals, which are key determinants of a molecule's stability and chemical behavior. malayajournal.org

DFT studies on related furan (B31954) and thiophene (B33073) carboxamide derivatives have been used to optimize molecular geometries and calculate various quantum chemical parameters. researcher.lifenih.gov For instance, calculations can determine bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. nih.gov In a study of N-(2-nitrophenyl)furan-2-carboxamide, the central amide fragment was found to be essentially planar, with the furan and benzene (B151609) rings rotated slightly out of this plane. nih.gov Such calculations help confirm that the synthesized compounds adopt stable three-dimensional structures.

The reactivity and stability of these compounds are often assessed by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org For a similar furan-containing compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org

Compound ClassComputational MethodCalculated ParametersKey FindingsReference
Furan/Thiophene CarboxamidesDFT/B3LYPOptimized geometry, HOMO/LUMO energies, MEPValidation of molecular structure and prediction of reactive sites. bohrium.com
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazoleDFT/B3LYP/6-31G(d,p)HOMO-LUMO energy gapEnergy gap of 4.0106 eV indicates high molecular stability. malayajournal.org
Pyridine DerivativesDFTOptimized geometry, steric energies, dihedral anglesStructures are non-planar with minimized steric energies. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. nih.govmdpi.com For furan-2-carboxamide derivatives, MD simulations have been employed to validate the stability of ligand-protein complexes predicted by molecular docking. nih.gov

A typical MD simulation runs for a set period, often up to 100 nanoseconds, to observe how the molecule and its target behave under simulated physiological conditions (e.g., NVT/NPT ensemble at 300 K and 1.0 bar pressure). mdpi.comnih.gov The stability of the complex is assessed by analyzing trajectories, including the root-mean-square deviation (RMSD) and the radius of gyration (Rg). mdpi.com A stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket without significant conformational changes, indicating a stable interaction. researchgate.net

These simulations are crucial for confirming that the interactions observed in static docking models persist in a dynamic environment. nih.gov For example, MD simulations were used to validate the binding stability of N-(4-bromophenyl)furan-2-carboxamide derivatives with bacterial proteins, confirming the interactions predicted by docking studies. nih.gov This approach provides a more realistic view of the molecular interactions, accounting for the flexibility of both the ligand and the protein target. nih.gov

SystemSimulation TimeAnalysis ParametersPurposeReference
N-(4-bromophenyl)furan-2-carboxamide derivatives in complex with bacterial proteinsNot SpecifiedRMSD, RgTo validate the stability of molecular interactions and binding mode. nih.gov
Carbocyclic Neuraminidase InhibitorsNot SpecifiedInteraction analysisTo determine the dynamic behavior of the ligand upon binding to flexible enzyme loops. nih.gov
Thiophene Carboxamide Derivatives with Tubulin100 nsRMSD, RgTo estimate the formation and stability of complexes within the binding pocket. mdpi.com
N-(5-nitrothiazol-2-yl)-carboxamido derivatives with SARS-CoV-2 Mpro100 nsRMSD, MM-GBSATo assess the stability of the ligand inside the binding pocket. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique widely used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. bohrium.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. For derivatives of this compound, docking studies have been crucial in identifying potential biological targets and elucidating binding mechanisms. nih.govresearchgate.net

Studies on furan-2-carboxamide derivatives have revealed their potential as inhibitors of various biological targets. For example, docking studies showed that these compounds could act as antibiofilm agents by targeting the LasR protein in Pseudomonas aeruginosa. researchgate.netnih.gov The analysis revealed that the carbonyl group of the carboxamide is essential for interacting with key amino acid residues like Trp60 or Tyr56 within the LasR binding cavity. nih.gov Similarly, docking of furan derivatives into the SARS-CoV-2 main protease (Mpro) identified specific interactions, such as hydrogen bonds with His163 and π-π stacking with His41, that stabilize the ligand in the enzyme's active site. nih.gov

The results of docking studies are often quantified by a docking score, which estimates the binding affinity, and are visualized to analyze specific interactions like hydrogen bonds and hydrophobic contacts. nih.govmdpi.com These computational predictions are invaluable for validating experimental findings and guiding the synthesis of new analogues with improved binding affinity and biological activity. bohrium.com

Compound/DerivativeProtein TargetKey InteractionsFindingReference
N-(4-bromophenyl)furan-2-carboxamideNDM-producing bacteria proteinsHydrogen bonds, hydrophobic interactionsValidated in vitro antibacterial activity. nih.gov
Furan-2-carboxamides (Carbohydrazides)LasR of P. aeruginosa (PDB: 2UV0)Interaction with Trp60 and Tyr56Predicted to have antibiofilm properties by targeting the quorum-sensing receptor. researchgate.netnih.gov
2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivativeSARS-CoV-2 Mpro (PDB: 7JU7)H-bond with His163, π-π stacking with His41Identified as a potential inhibitor of the main viral protease. nih.gov
Furan/thiophene-2-carboxamide derivativesUrease, AChE, BChENot specifiedDocking results were consistent with in vitro enzyme inhibition data. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. researchgate.net This method, along with ligand-based design, is used to build mathematical models that can predict the activity of newly designed molecules, thereby optimizing the drug discovery process. nih.gov

Ligand-based design strategies often involve the structural optimization of a known active compound. nih.govsemanticscholar.org For instance, new series of N-(5-nitrothiazol-2-yl)-carboxamido derivatives were designed based on the structure of a co-crystallized inhibitor of the SARS-CoV main protease. nih.gov This approach focuses on modifying a known chemical scaffold to enhance its activity and properties.

While a specific QSAR model for this compound was not found, the methodologies are well-established. A QSAR study typically involves generating molecular descriptors (physicochemical, topological, or 3D properties) for a series of compounds and using statistical methods, like Partial Least Squares (PLS), to build a predictive model. researchgate.net For example, a study on thieno[2,3-d]pyrimidin-4-one derivatives used a 3D descriptor known as the holographic vector of atomic interaction field (3D-HoVAIF) to create a robust QSAR model. researchgate.net Another approach, Comparative Molecular Field Analysis (CoMFA), was used to develop a QSAR model for carbocyclic neuraminidase inhibitors, which successfully predicted their inhibitory activity. nih.gov Such models are essential for identifying the key structural features required for biological activity and for designing more potent derivatives.

QSAR/Design MethodCompound ClassKey PrincipleOutcomeReference
Ligand-Based DesignN-(5-Nitrothiazol-2-yl)-carboxamido derivativesStructural optimization based on a known inhibitor.Design of novel inhibitors for SARS-CoV-2 Mpro. nih.gov
3D-HoVAIF QSARThieno[2,3-d]pyrimidin-4-one derivativesCorrelation of 3D atomic interaction fields with activity.A predictive model for biological activity with good stability. researchgate.net
CoMFACarbocyclic Neuraminidase InhibitorsRelates 3D steric and electrostatic fields to biological activity.A predictive model with a cross-validated r² of 0.580. nih.gov

Analysis of Molecular Electrostatic Potential and Frontier Molecular Orbitals

The analysis of Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP) provides deep insights into the reactivity of a molecule. malayajournal.org FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. malayajournal.org Typically, negative potential regions (colored red) indicate sites prone to electrophilic attack, while positive potential regions (colored blue) are susceptible to nucleophilic attack. Green areas represent neutral potential. malayajournal.org

In a study of a related furan derivative, the MEP surface was calculated to predict reactive sites. malayajournal.org The oxygen atoms were identified as electrophilic regions, while other parts of the molecule showed nucleophilic or neutral character. malayajournal.org The HOMO-LUMO energy gap, as determined by FMO analysis, provides a measure of the molecule's stability and reactivity. malayajournal.org A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required for electronic transitions. malayajournal.org These analyses are crucial for understanding intermolecular interactions and predicting how the molecule will behave in a chemical reaction or at a biological target's active site. malayajournal.org

ParameterDefinitionSignificanceReference
HOMO (Highest Occupied Molecular Orbital)The highest energy molecular orbital that is occupied by electrons.Determines the nucleophilicity or electron-donating ability of the molecule. libretexts.orgyoutube.com
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy molecular orbital that is unoccupied by electrons.Determines the electrophilicity or electron-accepting ability of the molecule. libretexts.orgyoutube.com
HOMO-LUMO Energy GapThe energy difference between the HOMO and LUMO.Indicates the chemical stability and reactivity of the molecule. A larger gap implies greater stability. malayajournal.org
MEP (Molecular Electrostatic Potential)A plot of the electrostatic potential on the molecular surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for intermolecular interactions. malayajournal.org

In Vitro and Cellular Biological Activity Mechanisms

Investigation of Specific Biological Targets and Pathways Modulated by N-(4-carbamoylphenyl)furan-2-carboxamide

Research into furan-2-carboxamide derivatives has identified the Quorum Sensing (QS) system in bacteria, particularly in Pseudomonas aeruginosa, as a primary target. The QS system is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density, leading to the formation of biofilms and production of virulence factors.

The specific molecular target identified for this class of compounds is the LasR protein, a key transcriptional regulator in the P. aeruginosa QS system. researchgate.netnih.govnih.gov Furan-2-carboxamides were designed as bioisosteric replacements of furanones, which are known QS inhibitors. researchgate.netnih.govnih.gov By binding to the LasR receptor, these compounds are thought to interfere with the native signaling molecules, thereby disrupting the entire QS cascade. This interference leads to a reduction in the expression of genes that control virulence factors and biofilm formation. researchgate.netnih.gov The modulation of this pathway is confirmed by the observed decrease in the production of QS-regulated virulence factors such as pyocyanin (B1662382) and proteases following treatment with active furan-2-carboxamide derivatives. researchgate.netnih.govnih.gov

Enzymatic Inhibition or Receptor Binding Studies and Mechanistic Characterization

The mechanism of action for this compound and its analogs has been investigated through receptor binding and enzymatic inhibition studies, primarily using computational and in vitro methods.

Receptor Binding Studies: Molecular docking studies have been crucial in elucidating the interaction between furan-2-carboxamide derivatives and the LasR receptor of P. aeruginosa. These in silico models propose that derivatives such as carbohydrazides can fit within the binding site of LasR, sharing a binding mode similar to that of natural furanone ligands. researchgate.netnih.govnih.gov The docking scores suggest a high affinity, which supports the hypothesis that these compounds act as competitive inhibitors at the receptor level. researchgate.netnih.gov However, it was also noted that derivatives with larger, more complex structures showed a diminished affinity in these computational models. researchgate.netnih.govnih.gov

Enzymatic Inhibition Studies: While the primary focus has been on the LasR receptor, related furan-based structures have been evaluated for their enzymatic inhibition potential against other targets. In one study, a series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as novel inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov Through screening and subsequent optimization, compounds were discovered that inhibited Mpro with IC50 values in the micromolar range. nih.gov For example, an initial hit, compound F8, showed an IC50 of 21.28 μM, and further optimized derivatives, F8-B6 and F8-B22, exhibited IC50 values of 1.57 μM and 1.55 μM, respectively. nih.gov Kinetic assays demonstrated that these compounds could act as reversible covalent inhibitors of the enzyme. nih.gov

Cellular Assays for Mechanistic Understanding of Observed Biological Effects

Cellular assays have been instrumental in demonstrating the biological effects of this compound and its analogs, particularly in the areas of anti-biofilm and antibacterial activity.

Anti-Biofilm Mechanisms: A key observed effect is the inhibition of biofilm formation in Pseudomonas aeruginosa. Studies have shown that furan-2-carboxamides can significantly reduce biofilm mass without inhibiting bacterial growth, indicating a specific anti-biofilm mechanism rather than general toxicity. nih.gov This effect is attributed to the disruption of the quorum-sensing pathway. In a diversity-oriented synthesis study, various derivatives were tested, with some compounds achieving significant biofilm reduction at a concentration of 50 μM. researchgate.netnih.gov For instance, the carbohydrazide (B1668358) derivative 4b was identified as the most active, with a 58% reduction in biofilm formation. researchgate.netnih.gov

Antiproliferative and Antibacterial Activity: The antibacterial potential of this class of compounds has also been explored. A study on N-(4-bromophenyl)furan-2-carboxamide, a structurally similar compound, demonstrated excellent activity against extensively drug-resistant (XDR) pathogens. nih.gov The compound showed a significant zone of inhibition against Carbapenem-resistant Acinetobacter baumannii (CRAB), which increased with concentration. nih.gov

In Vitro Biological Activity of Furan-2-Carboxamide Derivatives
Compound Class/DerivativeAssay TypeTarget Organism/Cell LineKey FindingsReference
Furan-2-carboxamide (Carbohydrazide series)Anti-biofilmPseudomonas aeruginosaUp to 58% inhibition of biofilm formation at 50 µM. researchgate.netnih.gov
Furan-2-carboxamide (Triazole series)Anti-biofilmPseudomonas aeruginosaSignificant biofilm reduction. researchgate.netnih.gov
N-(4-bromophenyl)furan-2-carboxamideAntibacterial (Zone of Inhibition)Carbapenem-resistant A. baumannii (CRAB)Highest zone of inhibition (18 mm) at 50 mg concentration. nih.gov

Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications with Mechanistic Biological Outcomes

Structure-activity relationship (SAR) studies have provided valuable insights into how the chemical structure of furan-2-carboxamide derivatives influences their biological activity, particularly their anti-biofilm properties. The core concept involves the bioisosteric replacement of the unstable furanone ring found in natural QS inhibitors with a more stable furan-2-carboxamide scaffold. researchgate.netnih.gov

Key findings from these studies indicate that the nature of the linker connecting the furan (B31954) ring to the phenyl moiety is critical for activity. A diversity-oriented synthesis approach revealed that derivatives containing carbohydrazide or triazole linkers exhibited the most potent antibiofilm activity against P. aeruginosa. researchgate.netnih.gov In contrast, derivatives with a simple p-phenylenediamine (B122844) linker generally showed lower levels of inhibition. nih.gov

Furthermore, substitutions on the terminal phenyl ring also modulate activity. For example, the fluorine-substituted p-phenylenediamine derivative 5f showed markedly higher inhibition (38%) compared to its unsubstituted or otherwise substituted counterparts in the same series. nih.gov This suggests that electronic and steric factors of the substituents play a significant role in the interaction with the biological target, presumed to be the LasR receptor. researchgate.netnih.gov The main structural features essential for the antibiofilm capacity are summarized in the table below.

Structure-Activity Relationship Highlights for Furan-2-Carboxamides
Structural MoietyModificationImpact on Anti-Biofilm ActivityReference
Core ScaffoldFuran-2-carboxamideProvides a stable core that mimics natural furanone QS inhibitors. researchgate.netnih.gov
LinkerCarbohydrazide or 1,2,3-TriazoleShowed the most significant antibiofilm activity. researchgate.netnih.gov
p-PhenylenediamineGenerally displayed the lowest inhibition. nih.gov
Substituents on Phenyl RingFluorine (e.g., compound 5f)Enhanced activity compared to other substitutions in the same series. nih.gov

Gene Expression and Proteomic Profiling in Response to this compound Exposure (In vitro/Cellular Models)

While direct gene expression or proteomic profiling studies specifically for this compound were not prominently found, research on related furan-2-carboxamide derivatives provides insight into their potential effects on cellular gene expression.

A study on novel nitrofuran-2-carboxamide derivatives investigated their effect on the expression of genes related to lipid metabolism in a rat model of hyperlipidemia. researchgate.net The study found that these carboxamide compounds could significantly alter the gene expression profiles of pathways associated with triglycerides, including the PPAR-alpha and beta-oxidation pathways. researchgate.net For instance, genes that were overexpressed in the hyperlipidemic state, such as CPT1A and APOE, were downregulated by the carboxamide derivatives. Conversely, genes that were downregulated by the disease state, including LPL, ACADM, and ACAA2, were significantly upregulated after treatment with the compounds. researchgate.net These findings indicate that furan-2-carboxamide derivatives have the potential to modulate key metabolic pathways at the genetic level. researchgate.net

Another study on the parent compound, furan, revealed that it could induce extensive and irreversible changes in the mRNA expression of genes related to the cell cycle, apoptosis, and DNA damage in rat liver. nih.gov Although this study does not involve the full carboxamide structure, it highlights the biological activity of the furan moiety itself.

At present, there is a lack of specific proteomic studies detailing the global protein changes in cells or tissues upon exposure to this compound.

Elucidation of Anti-Quorum Sensing Properties and Related Mechanistic Pathways

The anti-quorum sensing (anti-QS) properties of the furan-2-carboxamide class of compounds are central to their biological activity against pathogens like P. aeruginosa. The mechanism is based on the structural mimicry of N-acyl homoserine lactones (AHLs), the signaling molecules used in Gram-negative bacterial QS systems.

The primary mechanistic pathway targeted is the LasI/LasR system. researchgate.netnih.govnih.gov The LasR protein is a receptor that, when activated by its cognate AHL signal, initiates a transcriptional cascade leading to biofilm formation and the expression of numerous virulence factors. researchgate.netnih.gov Furan-2-carboxamide derivatives are proposed to act as antagonists to the LasR receptor. researchgate.netnih.govnih.gov

Experimental evidence strongly supports this mechanism. Treatment of P. aeruginosa cultures with active furan-2-carboxamide derivatives resulted in a measurable decrease in the production of key virulence factors that are known to be regulated by the LasR-dependent QS system. researchgate.netnih.gov These factors include the blue-green pigment pyocyanin and extracellular proteases. researchgate.netnih.govnih.gov The ability of these compounds to inhibit virulence factor production without affecting bacterial viability confirms that their mode of action is the disruption of the QS signaling pathway rather than direct bactericidal activity. nih.gov

Future Directions and Emerging Research Avenues

Rational Design Principles for Next-Generation N-(4-carbamoylphenyl)furan-2-carboxamide Analogues

The development of next-generation analogs of this compound is increasingly guided by rational design principles, moving beyond traditional high-throughput screening to a more targeted approach. Structure-activity relationship (SAR) studies form the cornerstone of this effort, systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net Key areas of modification often include the furan (B31954) ring, the carboxamide linker, and the carbamoylphenyl moiety. For instance, substitutions on the furan ring can influence interactions with target proteins, while alterations to the phenyl ring can modulate solubility and metabolic stability. nih.govacs.org

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Action

To gain a holistic understanding of the biological effects of this compound, researchers are turning to the integration of multi-omics data. nygen.io This systems biology approach moves beyond the study of a single target to a comprehensive analysis of the global changes a compound induces within a biological system. By combining genomics, transcriptomics, proteomics, and metabolomics data, a more complete picture of the compound's mechanism of action, including potential off-target effects and downstream signaling pathways, can be constructed. nih.govnih.gov

For example, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression patterns following treatment with the compound, highlighting entire pathways that are perturbed. omicstutorials.com Proteomics can then identify corresponding changes in protein levels and post-translational modifications, while metabolomics can uncover alterations in the cellular metabolic profile. nih.gov Integrating these diverse datasets allows for the construction of comprehensive interaction networks, providing insights that would be missed by single-omics studies alone. omicstutorials.com This approach is crucial for identifying novel biomarkers of compound activity and for understanding the complex interplay between different molecular layers in response to the compound. nygen.ioomicstutorials.com

Development of Novel Methodologies for Characterizing Molecular Interactions of this compound

Precisely characterizing the molecular interactions between this compound and its biological targets is fundamental to understanding its function. A variety of established and emerging biophysical techniques are being employed and developed for this purpose. worldscientific.com Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide quantitative data on binding affinity, stoichiometry, and kinetics. nih.govspringernature.com Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the specific atoms involved in the interaction and can reveal conformational changes in both the compound and the protein upon binding. nih.govyoutube.com

More advanced and novel methodologies are also being explored. For instance, cryo-electron microscopy (cryo-EM) is increasingly used to determine the high-resolution structures of compound-protein complexes, particularly for large or challenging targets. Cellular thermal shift assays (CETSA) can be used to verify target engagement in a cellular context. Furthermore, computational approaches like molecular dynamics simulations can provide a dynamic view of the binding process, complementing the static pictures obtained from structural biology techniques. nih.gov The development of chemical probes based on the this compound scaffold, incorporating photo-crosslinkers or affinity tags, will also facilitate the identification of direct binding partners in complex biological samples. cell.com

Below is an interactive table summarizing various biophysical techniques for characterizing molecular interactions:

TechniqueInformation ProvidedThroughputSample Consumption
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), stoichiometry (n)LowHigh
Surface Plasmon Resonance (SPR)Binding affinity (Kd), kinetics (kon, koff)Medium to HighLow
Nuclear Magnetic Resonance (NMR) SpectroscopyBinding site mapping, structural changes, affinityLow to MediumHigh
X-ray CrystallographyHigh-resolution 3D structure of the complexLowMedium
Differential Scanning Fluorimetry (DSF)Thermal stability, ligand bindingHighLow

Exploration of this compound in other Fundamental Biological Processes

While initial research may focus on a specific biological activity, there is a growing interest in exploring the potential roles of this compound and its analogs in other fundamental biological processes. The concept of polypharmacology, where a single compound interacts with multiple targets, is gaining recognition as a potential therapeutic advantage. researchgate.net Systematic screening of this compound against diverse panels of enzymes, receptors, and ion channels could uncover previously unknown activities.

For example, furan-2-carboxamide derivatives have been investigated for a range of biological effects, including anticancer and antimicrobial activities. nih.govmdpi.com Some studies have shown that certain furan-based derivatives can induce cell cycle arrest and apoptosis in cancer cells, suggesting potential applications in oncology. nih.gov Others have demonstrated activity against microbial biofilms, indicating a possible role in combating infectious diseases. nih.govnih.gov The exploration of this scaffold in areas such as neuroinflammation, metabolic disorders, and cardiovascular diseases represents a promising frontier for future research. This broader investigation could lead to the repositioning of existing compounds for new therapeutic indications.

Interdisciplinary Research Opportunities Leveraging this compound as a Chemical Probe

This compound can serve as a valuable chemical probe to investigate complex biological systems, fostering interdisciplinary research collaborations. A well-characterized chemical probe with a defined mechanism of action is a powerful tool for dissecting biological pathways. By using this compound to selectively perturb a specific protein or process, researchers in fields ranging from cell biology to neuroscience can explore the functional consequences of that perturbation.

For instance, chemists can synthesize novel analogs with improved properties, while biochemists and structural biologists can characterize their interactions with target proteins. mdpi.com Cell biologists can then use these compounds to study cellular signaling pathways, and pharmacologists can investigate their effects in preclinical models of disease. The development of photo-activatable or fluorescently labeled versions of this compound would further enhance its utility as a chemical probe, enabling precise spatial and temporal control over its activity and allowing for visualization of its subcellular localization. Such interdisciplinary efforts are essential for translating basic scientific discoveries into novel therapeutic strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.